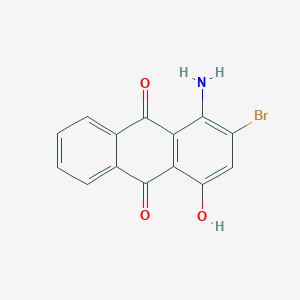

1-Amino-2-bromo-4-hydroxyanthraquinone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone involves multiple steps, starting from 1-aminoanthraquinone. Malik et al. (2015) describe a method where 1-aminoanthraquinone is converted to its 2-hydroxymethyl-substituted derivative, followed by bromination to yield bromaminic acid derivatives, including this compound, with high purity and yield through different reaction conditions (Malik, Baqi, & Müller, 2015).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an amino group at the 1 position, a bromo substituent at the 2 position, and a hydroxy group at the 4 position on the anthraquinone skeleton. This arrangement significantly influences its chemical behavior and reactivity. The study by Fain et al. (2010) highlights the dynamic equilibrium between keto-enol and amino-imine tautomers of the compound, which is crucial for understanding its chemical properties (Fain, Zaitsev, Ryabov, & Strashnov, 2010).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitution and condensation. Malik et al. (2016) have shown how this compound, through Ullmann condensation, can be used to synthesize novel 1-amino-4-(ar)alkylaminoanthraquinone derivatives, which are useful as dyes and have potential biological activity (Malik, Rashed, Wingen, Baqi, & Müller, 2016).

Physical Properties Analysis

The physical properties of this compound, such as solubility and thermal stability, are influenced by its molecular structure. Imran et al. (2018) explored the solubility of this compound in aqueous ethanol media and how it is affected by the presence of electrolytes, providing insight into its solution thermodynamics (Imran, Hossain, Parui, Sengupta, Roy, & Guin, 2018).

Chemical Properties Analysis

The chemical properties of this compound are characterized by its reactivity towards various functional group modifications and its role in forming complexes. Roy et al. (2015) investigated the formation of a copper complex with 1-amino-4-hydroxy-9,10-anthraquinone, demonstrating the compound's ability to engage in complexation reactions, which could affect its application in biological systems (Roy, Mondal, Sengupta, Dhak, Santra, Das, & Guin, 2015).

Applications De Recherche Scientifique

Teinture des fibres de polyéthylène de très haut poids moléculaire

Une nouvelle série de colorants anthraquinoniques rouges a été synthétisée avec de la 1-amino-2-bromo-4-hydroxyanthraquinone et des n-alkylphénols pour teindre des fibres de polyéthylène de très haut poids moléculaire (UHMWPE) avec une grande solidité à la lumière . La teignabilité a été examinée en fonction de la longueur des chaînes alkyles .

Analyse médico-légale des fibres de polyester

Dans les laboratoires médico-légaux, des fibres de polyester uniques teintes avec du Violet dispersé 17 sont souvent soumises à l'analyse . La couleur et les colorants des microtraces de fibres jouent un rôle important dans leurs recherches et leur évaluation, étant analysés au moyen de méthodes microscopiques, spectroscopiques et chromatographiques .

Sensibilité accrue en chimie analytique

L'utilisation du complexe d'inclusion de la 1-amino-4-hydroxyanthraquinone dans la cavité interne de la β-cyclodextrine confère une sensibilité, une sélectivité et une limite de détection accrues, et permet de déterminer 10-70 ng ml-1 de béryllium, contre 60-500 ng ml-1 en l'absence de cyclodextrine .

Traitement des eaux usées

Le Violet dispersé 17 est l'un des colorants qui contribuent de manière significative à l'épuisement des eaux douces et est pris en compte dans l'élimination des colorants des eaux usées .

Orientations Futures

Mécanisme D'action

Target of Action

1-Amino-2-bromo-4-hydroxyanthraquinone, also known as Disperse Violet 17, is primarily used as a dye in the textile industry . The primary targets of this compound are the textile fibers that it is intended to color. The compound binds to these fibers, imparting a violet color .

Mode of Action

The mode of action of Disperse Violet 17 involves the interaction of the dye with the textile fibers. The dye molecules are dispersed in a dye bath and then absorbed by the fibers during the dyeing process . The exact nature of the interaction between the dye and the fiber can vary depending on the type of fiber and the specific conditions of the dyeing process .

Biochemical Pathways

For example, the dye may form covalent bonds with the fiber, or it may be physically adsorbed onto the fiber surface .

Pharmacokinetics

In the context of its use as a dye, one could consider how the dye is absorbed by the fibers, how it is distributed throughout the material, and how stable it is during washing and wear .

Result of Action

The result of the action of Disperse Violet 17 is the coloring of textile fibers. The dye imparts a violet color to the fibers, which is typically fast to washing and light . This allows the textiles to retain their color during use and cleaning .

Action Environment

The action of Disperse Violet 17 can be influenced by various environmental factors. For example, the temperature and pH of the dye bath can affect the uptake of the dye by the fibers . Additionally, the presence of other chemicals in the dye bath can also influence the dyeing process . The environmental stability of the dye is also an important consideration, as it can affect the longevity of the color and the environmental impact of the dyeing process.

Propriétés

IUPAC Name |

1-amino-2-bromo-4-hydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO3/c15-8-5-9(17)10-11(12(8)16)14(19)7-4-2-1-3-6(7)13(10)18/h1-5,17H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSQDESMUMSQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059439 | |

| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116-82-5 | |

| Record name | 1-Amino-2-bromo-4-hydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Violet 17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-bromo-4-hydroxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-2-bromo-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-bromo-4-hydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 1-Amino-2-bromo-4-hydroxyanthraquinone?

A1: this compound is not a pharmaceutical compound. It is a key intermediate in the synthesis of Disperse Red 146 and other disperse dyes, which are widely used for coloring synthetic fabrics like polyester. [, ]

Q2: What is the main advantage of using wet cake of this compound in the synthesis of Disperse Red 146?

A2: Utilizing the wet cake of this compound directly in the condensation reaction with p-hydroxy phenol eliminates the need for a separate drying step. [] This simplifies the production process, reduces equipment needs, minimizes labor intensity, and improves the overall operational environment. []

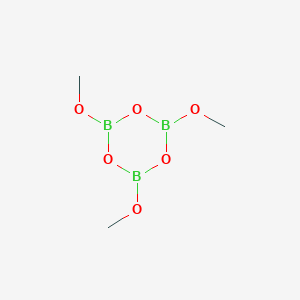

Q3: How does the presence of boric acid impact the synthesis of this compound?

A3: Boric acid plays a crucial role in the conversion of 1-amino-2-bromoanthraquinone to this compound. [] The reaction, carried out in concentrated sulfuric acid at elevated temperatures (140-180°C), leverages boric acid's influence to achieve the desired product. []

Q4: What structural modifications of this compound are explored for creating new dyes?

A4: Researchers substitute the bromine atom in this compound with various alcohols, phenols, and thiols to create a range of β-ethers and thioethers. [] These modifications lead to dyes with deep rose-red to violet-red hues, offering excellent color build-up and good fastness properties on polyester fabrics. []

Q5: Are there any known environmental concerns associated with this compound or its derivatives?

A5: While the provided research papers do not delve into the environmental impact of this compound, responsible waste management and exploration of greener alternatives are essential aspects to consider for any chemical process. [] Evaluating the ecotoxicological effects and implementing strategies to mitigate any negative environmental impacts are crucial for sustainable manufacturing practices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B89474.png)

![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)